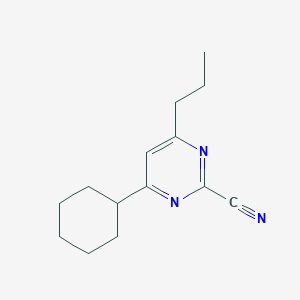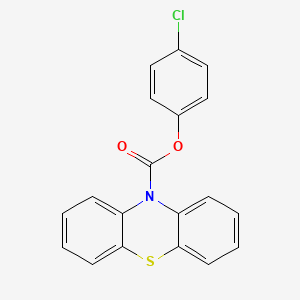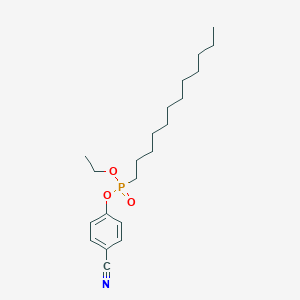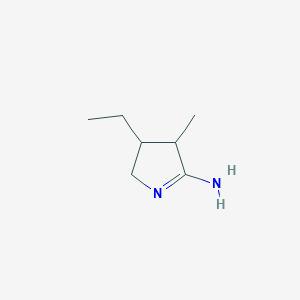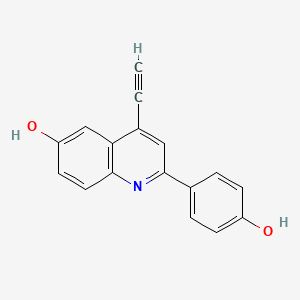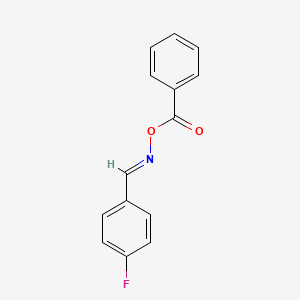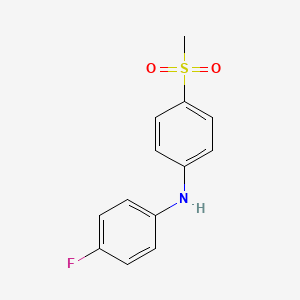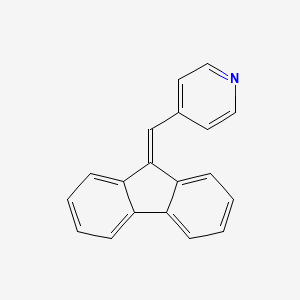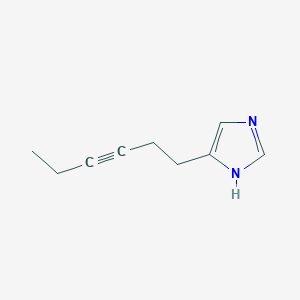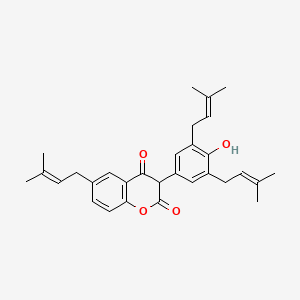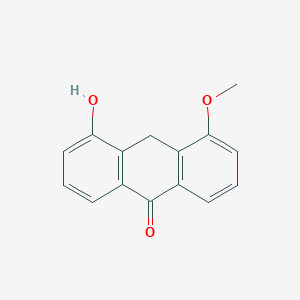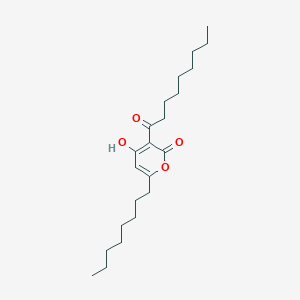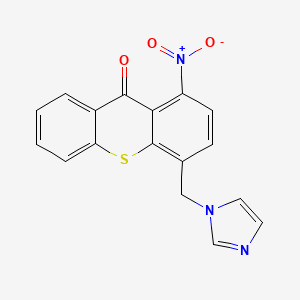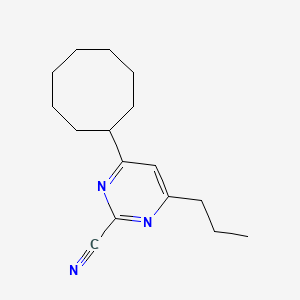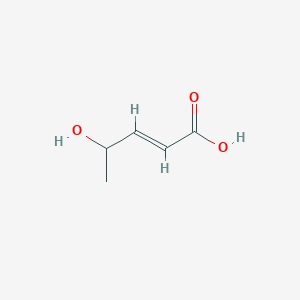
(E)-4-hydroxypent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-pent-2-enoic acid can be synthesized through several methods. One common approach involves the hydroxylation of pentenoic acid derivatives. For instance, the sulfonation of 4-pentenoic acid can yield the corresponding γ-lactone, which can then be hydrolyzed to produce 4-Hydroxy-pent-2-enoic acid .
Industrial Production Methods: Industrial production of 4-Hydroxy-pent-2-enoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-pent-2-enoic acid.
Reduction: The double bond in the pentenoic acid chain can be reduced to form 4-hydroxy-pentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-oxo-pent-2-enoic acid.
Reduction: 4-hydroxy-pentanoic acid.
Substitution: Various substituted pentenoic acid derivatives.
Scientific Research Applications
4-Hydroxy-pent-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxylation and oxidation.
Medicine: Potential applications in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-pent-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The double bond in the pentenoic acid chain also plays a crucial role in its chemical behavior.
Comparison with Similar Compounds
- 2-Hydroxy-pent-4-enoic acid
- 3-Hydroxy-pent-2-enoic acid
- 4-Hydroxy-pentanoic acid
Comparison: 4-Hydroxy-pent-2-enoic acid is unique due to the specific position of the hydroxyl group and the double bond in its structure. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. For example, 2-Hydroxy-pent-4-enoic acid has the hydroxyl group on the second carbon, leading to different reactivity and applications .
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(E)-4-hydroxypent-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-4,6H,1H3,(H,7,8)/b3-2+ |
InChI Key |
YANJKPZKTWMMOF-NSCUHMNNSA-N |
Isomeric SMILES |
CC(/C=C/C(=O)O)O |
Canonical SMILES |
CC(C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


